N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide
Description
This compound features a pyrimidine core substituted at positions 4 and 6 with methyl groups and at position 2 with a pyrrolidine ring. The 5-position is linked to a 4-phenylbutanamide side chain, which confers hydrophobic and hydrogen-bonding properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-19(16(2)22-20(21-15)24-13-6-7-14-24)23-18(25)12-8-11-17-9-4-3-5-10-17/h3-5,9-10H,6-8,11-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNKIQUPFYBPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Pyrimidine Modifications
Target Compound :
- Pyrimidine Core : 4,6-dimethyl substitution; position 2 occupied by pyrrolidin-1-yl.
- Side Chain : 4-phenylbutanamide at position 5.
Compound 4e () :
- Pyrimidine Core : 4,6-dimethyl substitution; position 2 modified with a 4-methylpiperazin-1-yl group.
- Side Chain : Cyclopropanecarboxamide linked to a pyrimidine-thioether moiety.
- Key Difference : Replacement of pyrrolidine with 4-methylpiperazine introduces a tertiary amine, enhancing solubility and altering hydrogen-bonding capacity. The thioether bridge may improve metabolic stability compared to ethers .
Compounds m, n, o () :
- Core : Similar pyrimidine derivatives but with 2-oxotetrahydropyrimidin-1(2H)-yl groups.
- Side Chain: Complex stereospecific amides (e.g., 2-(2,6-dimethylphenoxy)acetamido).
- Key Difference : Stereochemical variations (R/S configurations) at multiple chiral centers significantly impact target selectivity and pharmacokinetics .
Substituent Effects on Bioactivity
- Pyrrolidine vs. Piperazine : The 4-methylpiperazine in Compound 4e increases water solubility (lower LogP) and may enhance binding to charged residues in HSP70 or kinase active sites .
- Stereochemical Complexity : Compounds m, n, o exhibit strict stereospecificity, likely influencing their interaction with chiral protein pockets (e.g., proteases or GPCRs) .
Spectroscopic and Analytical Data
Target Compound :
- Hypothesized HRMS : Assuming a molecular formula of C21H27N3O, the theoretical [M + H]+ would be ~350.21 (exact data unavailable in evidence).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
